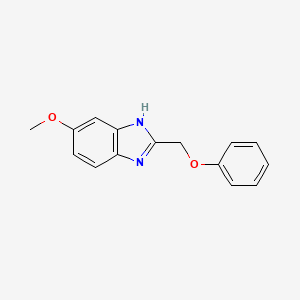![molecular formula C15H23ClN2O2 B5122040 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine, also known as MCL-0039, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can improve mood and cognitive function. 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, its limited solubility in water can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antidepressant or antipsychotic medication. Further research is needed to fully understand the mechanism of action of 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine and its potential therapeutic applications.
Conclusion
In conclusion, 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine as a therapeutic agent.
Méthodes De Synthèse
1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine is synthesized using a multi-step process that involves the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chlorophenoxy)ethanol. The resulting product is then reacted with 2-(2-chloroethoxy)ethylamine to form 2-[2-(4-chlorophenoxy)ethoxy]ethylamine. Finally, 2-[2-(4-chlorophenoxy)ethoxy]ethylamine is reacted with 4-methylpiperazine to form 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine.
Applications De Recherche Scientifique
1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has been studied extensively due to its potential therapeutic applications. It has been shown to have anticancer, antipsychotic, and antidepressant properties. 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2/c1-17-6-8-18(9-7-17)10-11-19-12-13-20-15-4-2-14(16)3-5-15/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYQLXLMRIWFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)
![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)


![(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)
![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)


![5-chloro-N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5122029.png)
![5-{[(2-fluorobenzyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122037.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5122049.png)